9ALPHA,15S-DIHYDROXY-11-OXO-PROST-13E-EN-1-OIC ACID
9ALPHA,15S-DIHYDROXY-11-OXO-PROST-13E-EN-1-OIC ACID
Prostaglandin D1 is a prostaglandins D. It has a role as a human metabolite. It is a conjugate acid of a prostaglandin D1(1-).
PGD1 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGD1 is considered to be an eicosanoid lipid molecule. PGD1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGD1 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGD1 is primarily located in the membrane (predicted from logP) and cytoplasm.
PGD1 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGD1 is considered to be an eicosanoid lipid molecule. PGD1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGD1 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGD1 is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
17968-82-0
VCID:
VC0102436
InChI:
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1
SMILES:
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O
Molecular Formula:
C20H34O5
Molecular Weight:
354.5 g/mol
9ALPHA,15S-DIHYDROXY-11-OXO-PROST-13E-EN-1-OIC ACID
CAS No.: 17968-82-0
Main Products
VCID: VC0102436
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
CAS No. | 17968-82-0 |
---|---|
Product Name | 9ALPHA,15S-DIHYDROXY-11-OXO-PROST-13E-EN-1-OIC ACID |
Molecular Formula | C20H34O5 |
Molecular Weight | 354.5 g/mol |
IUPAC Name | 7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |
Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1 |
Standard InChIKey | CIMMACURCPXICP-PNQRDDRVSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O |
SMILES | CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Physical Description | Solid |
Description | Prostaglandin D1 is a prostaglandins D. It has a role as a human metabolite. It is a conjugate acid of a prostaglandin D1(1-). PGD1 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGD1 is considered to be an eicosanoid lipid molecule. PGD1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGD1 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGD1 is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | prostaglandin D1 |
PubChem Compound | 5280936 |
Last Modified | Nov 11 2021 |
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